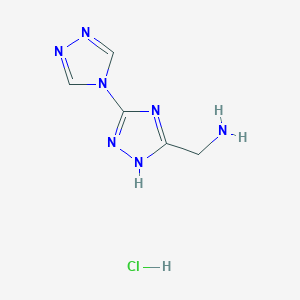

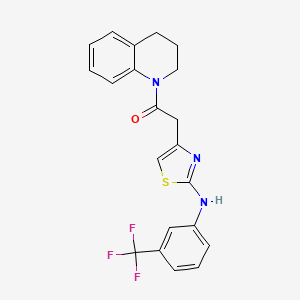

(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions and the use of various reagents and catalysts to introduce different substituents onto the triazole ring. For instance, the synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine was achieved by reacting cyanuric chloride with diethanolamine under specific conditions, including temperature and solvent ratios . Another example is the synthesis of substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines through a cyclization reaction between indole-3-carboxylic acid hydrazide and carbon disulfide, followed by S-benzylation .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized using various analytical techniques such as elemental analysis, FTIR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction. These methods provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For example, the crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was determined to be in the monoclinic system with specific cell constants, and the presence of intermolecular hydrogen bonds was noted .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, including hydrogen bonding, which can lead to the formation of supramolecular networks. The paper on 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine describes how the compound forms centrosymmetric dimers through N-H...N hydrogen bonds and further connects into a two-dimensional network via additional hydrogen bonds . These interactions are crucial for the stability and properties of the crystalline material.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The physico-chemical properties of the derivatives are often studied using computational methods like density functional theory (DFT) to predict their behavior and interactions. For instance, the paper on derivatives of 3-(alkylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-4-amine discusses the synthesis and characterization of new compounds, highlighting their potential biological activity .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques: Research has focused on the synthesis of various derivatives of 1,2,4-triazole, which includes compounds related to (2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride. These compounds are synthesized using different methods, such as microwave-assisted synthesis and reactions with primary amines, to create structurally diverse compounds (Tan, Lim, & Dolzhenko, 2017).

- Physico-Chemical Analysis: Various physico-chemical methods, including elemental analysis, 1H-NMR spectroscopy, and HPLC-MS, are employed to determine the structure and properties of these synthesized compounds (Safonov, 2018).

Biological and Pharmacological Activities

- Antimicrobial Activities: Some derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities. Certain compounds were found to possess good or moderate activities against various microorganisms (Bektaş et al., 2007).

- Physiological Effects: Derivatives of 1,2,4-triazole are being studied for their potential physiological effects, such as anti-fatigue properties. Some compounds have shown to increase efficiency and actoprotective effects in pharmacological studies (Safonov, 2018).

Material Science Applications

- Corrosion Inhibition: Certain 1,2,4-triazole derivatives have been studied for their use in corrosion inhibition, particularly for mild steel in acidic environments. These compounds are evaluated for their efficiency in preventing corrosion and dissolution (Bentiss et al., 2007).

Safety and Hazards

Orientations Futures

The future directions for the study of “(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride” and related compounds could involve further exploration of their potential as anticancer agents . Additionally, the development of more selective and potent derivatives could be a promising area of research .

Propriétés

IUPAC Name |

[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N7.ClH/c6-1-4-9-5(11-10-4)12-2-7-8-3-12;/h2-3H,1,6H2,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPAFABWSZWYRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1C2=NNC(=N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2499340.png)

![3-((2E)but-2-enyl)-1,6,7-trimethyl-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2499341.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2499344.png)

![4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2499345.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2499350.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2499352.png)

![Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate](/img/structure/B2499355.png)

![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2499356.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499361.png)